molecular formula C18H14O6 B5536689 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methyl carbonate

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methyl carbonate

Cat. No. B5536689
M. Wt: 326.3 g/mol
InChI Key: CVQFFJIKSKXOOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester demonstrates a reaction pathway involving pentafluoroacetophenone and dimethyl oxalate in the presence of sodium methylate (Pimenova et al., 2003). Another example is the multicomponent condensation method to synthesize chromen derivatives, showing the versatility of synthetic approaches in obtaining chromen compounds (Lichitsky et al., 2021).

Molecular Structure Analysis

The molecular structure of chromen derivatives, including their crystallographic analysis, reveals intricate details about their conformation and intermolecular interactions. The structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, for example, shows a triclinic crystal system with specific geometric parameters, highlighting the planarity of the pyran ring and the stabilization of the structure through hydrogen bonds (Wang et al., 2005).

Chemical Reactions and Properties

Chromen derivatives participate in various chemical reactions, including cyclization, substitution, and reductive amination, leading to a wide array of compounds with diverse functionalities. The reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one exemplifies the synthesis of novel compounds with antimicrobial activity, illustrating the chemical versatility of chromen derivatives (Mandala et al., 2013).

Physical Properties Analysis

The physical properties of chromen derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. The analysis of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) provides insights into its sensitivity to solvent polarity and hydrogen bonding with protic and aprotic solvents, which are essential for predicting its solubility and interaction with biological targets (Elenkova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the application of chromen derivatives in various fields. The photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones underlines the reactivity of chromen derivatives under light exposure, leading to the formation of pentacyclic compounds with unique structural features (Dalai et al., 2017).

Scientific Research Applications

Organic Synthesis and Catalysis

A study on the self-assembly of tetra-nuclear lanthanide clusters through atmospheric CO2 fixation demonstrates the role of structurally similar compounds in facilitating the construction of complexes with significant magnetic and structural properties (Wen-Min Wang et al., 2018). This research highlights the potential of such compounds in synthesizing new materials with unique magnetic behaviors.

Pharmaceutical Applications

Research on the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) explores the use of related compounds in creating ligands for metal complexes (E. Budzisz, M. Małecka, & B. Nawrot, 2004). These complexes could have implications in pharmaceutical chemistry, particularly in the design of metal-based drugs.

Antimicrobial Activity

A study on the antibacterial effects and synthesized new derivatives of 4-hydroxy-chromen-2-one, which shares a core structure with the target compound, demonstrates the antimicrobial potential of such derivatives (A. Behrami & Florent Dobroshi, 2019). This opens up avenues for developing new antimicrobial agents based on structural modifications of the chromen-2-one scaffold.

Material Science and Catalysis

The activation of carbon dioxide by tetraphenylporphinatoaluminium methoxide, showcasing the potential of related organometallic complexes in CO2 fixation and conversion processes, points towards environmental applications of such compounds (N. Takeda & S. Inoue, 1978). This research could be relevant for carbon capture and utilization strategies, contributing to sustainable chemistry efforts.

Photovoltaic Applications

An experimental and computational study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes for dye-sensitized solar cells illustrates the role of structurally similar compounds in improving solar energy conversion efficiencies (Elshafie A.M. Gad, E.M. Kamar, & M. Mousa, 2020). This suggests potential applications in developing more efficient and sustainable solar energy materials.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many chromene derivatives exhibit biological activity, and the specific groups attached to the chromene core could influence this activity .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of many chromene derivatives, this compound could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-21-15-6-4-3-5-12(15)14-10-23-16-9-11(24-18(20)22-2)7-8-13(16)17(14)19/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQFFJIKSKXOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methyl carbonate

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